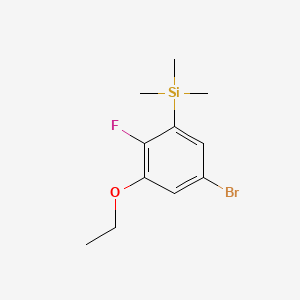
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H16BrFOSi. This compound is characterized by the presence of a bromine, ethoxy, and fluorine substituent on a phenyl ring, which is further attached to a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-3-ethoxy-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is used in various scientific research applications, including:
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-ethoxy-2-fluorophenyl)ethynyltrimethylsilane
- (5-Bromo-3-ethoxy-2-fluorophenyl)methyltrimethylsilane
- (5-Bromo-3-ethoxy-2-fluorophenyl)dimethyltrimethylsilane
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and properties. The presence of the bromine, ethoxy, and fluorine groups allows for versatile chemical transformations, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16BrFOSi |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
(5-bromo-3-ethoxy-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16BrFOSi/c1-5-14-9-6-8(12)7-10(11(9)13)15(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
ZRJIEOXAGMXCND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















